4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline, also known as LY364947, is a small molecule inhibitor of TGF-β receptor 1 (TGF-β R1) [, ]. TGF-β is a signaling protein involved in various cellular processes, including cell proliferation, differentiation, and migration. Dysregulation of TGF-β signaling has been implicated in various diseases, including cancer, fibrosis, and autoimmune disorders [].
Studies have shown that LY364947 selectively inhibits TGF-β R1 with high potency, exhibiting an IC₅₀ (half maximal inhibitory concentration) value of 59 nM. This indicates that the compound can effectively block TGF-β signaling at low concentrations []. In comparison, LY364947 displays weaker inhibitory activity against other related kinases, such as TGF-β RII (IC₅₀ = 400 nM), p38 MAPK (IC₅₀ = 740 nM), and mixed lineage kinase-7 (MLK-7; IC₅₀ = 1,400 nM) []. This selectivity suggests that LY364947 may have fewer off-target effects compared to broad-spectrum kinase inhibitors.
Due to its ability to inhibit TGF-β signaling, LY364947 has been explored as a potential therapeutic agent for various diseases where TGF-β plays a pathogenic role. These include:
LY-364947, also known as HTS466284, is a potent and selective inhibitor of transforming growth factor-beta receptor type I (TGFβR-I). It is characterized by its ability to competitively inhibit ATP binding, thus blocking the kinase activity of TGFβR-I. The compound has a molecular formula of C₁₇H₁₂N₄ and a molecular weight of 272.3 g/mol. Its CAS number is 396129-53-6, and it has shown significant promise in various biological studies related to cancer and fibrosis.
LY-364947 functions primarily through the inhibition of the TGFβ signaling pathway. In biochemical assays, it has demonstrated an IC50 value of 59 nM against TGFβR-I, indicating its strong potency in inhibiting this receptor's kinase activity. The compound also inhibits other kinases, including TGFβR-II (IC50: 0.4 μM) and casein kinase 1 delta (CK1δ) (IC50: 0.22 μM), showcasing a degree of selectivity within its inhibitory profile .
The mechanism of action involves the prevention of Smad protein phosphorylation, which is crucial for TGFβ-mediated signal transduction. Specifically, LY-364947 inhibits the phosphorylation of Smad2 and Smad3, thereby disrupting downstream signaling events that lead to processes such as epithelial-mesenchymal transition (EMT) in various cell types .
LY-364947 has been extensively studied for its biological activity in various models. In vitro studies have shown that it can prevent TGF-β-induced EMT in NMuMG cells at concentrations as low as 2 μM. Additionally, at a concentration of 3 μM, it induces the expression of lymphatic markers such as Prox1 and LYVE-1 in human dermal lymphatic endothelial cells (HDLECs) after 24 hours .
In vivo studies indicate that administration of LY-364947 enhances lymphangiogenesis in tumor tissues and chronic peritonitis models, suggesting its potential role in modulating lymphatic function during pathological conditions .
LY-364947 is primarily utilized in research settings to investigate the role of TGFβ signaling in various diseases, including cancer and fibrotic disorders. Its application extends to:
Due to its specificity for TGFβR-I, LY-364947 serves as a valuable tool for dissecting the complexities of TGFβ-mediated pathways in cellular biology .
Interaction studies involving LY-364947 have focused on its effects on various cellular pathways influenced by TGFβ signaling. The compound has been shown to alter levels of phosphorylated Akt and nuclear Foxo3a in leukemia-initiating cells, indicating cross-talk between different signaling pathways when TGFβR-I is inhibited . Furthermore, it has been reported to inhibit colony-forming abilities in leukemia models when co-cultured with stromal cells, highlighting its potential therapeutic implications in hematological malignancies .
Several compounds share structural or functional similarities with LY-364947, particularly those targeting the TGFβ signaling pathway or related kinases. Here are some notable examples:
Compound Name | Target | IC50 (nM) | Unique Features |
---|---|---|---|
SB431542 | TGFβR-I | 20 | Selective inhibitor with broad applications in cancer research. |
Galunisertib | TGFβR-I | 100 | Used in clinical trials for liver cancer; less selective than LY-364947. |
SD208 | TGFβR-I | 20 | Known for its use in preclinical models; similar mechanism but different pharmacokinetics. |
A83-01 | ALK5 (TGFβR-I) | 100 | Often used in embryonic stem cell research; affects differentiation pathways. |
LY-364947 is unique due to its high selectivity for TGFβR-I compared to other compounds listed above, which may exhibit broader kinase inhibition profiles or lower potency against the same target . This specificity makes LY-364947 particularly valuable for research focused on delineating the roles of TGFβ signaling without significant off-target effects.
LY-364947, systematically named 4-[3-(2-pyridinyl)-1H-pyrazol-4-yl]quinoline, represents a sophisticated heterocyclic compound requiring careful consideration of synthetic strategies [1] [2] [3]. The compound features a quinoline core linked to a pyrazole ring system, which in turn bears a pyridine substituent, creating a complex tricyclic framework that demands strategic synthetic planning.
The most efficient synthetic routes to LY-364947 employ convergent strategies that construct the pyrazole-quinoline framework through strategic bond formation between pre-formed heterocyclic units [4] [5]. These approaches typically involve the coupling of appropriately functionalized quinoline and pyrazole derivatives, allowing for greater synthetic flexibility and improved overall yields compared to linear synthetic sequences.
The primary synthetic strategy involves the formation of the critical carbon-carbon bond between the quinoline and pyrazole rings. This can be achieved through several complementary methodologies, including palladium-catalyzed cross-coupling reactions, direct arylation protocols, and condensation-cyclization sequences [6] [7] [8]. Each approach offers distinct advantages in terms of substrate scope, reaction conditions, and scalability considerations.
Suzuki-Miyaura cross-coupling reactions represent the most widely employed method for constructing the quinoline-pyrazole linkage in LY-364947 [6] [7] [9]. This methodology involves the palladium-catalyzed coupling of quinoline boronic acids or esters with appropriately halogenated pyrazole derivatives, or alternatively, the coupling of pyrazole boronic acid derivatives with haloquinolines [8] [10].
The reaction typically employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate in combination with phosphine ligands. Base selection is critical, with potassium carbonate, sodium carbonate, or cesium carbonate being commonly employed in polar aprotic solvents such as dimethylformamide, dimethoxyethane, or toluene-water mixtures [9] [11]. Reaction temperatures typically range from 80-120°C, with reaction times varying from 4-24 hours depending on substrate reactivity and catalyst loading.
Alternative synthetic approaches involve the direct construction of the pyrazole ring on pre-formed quinoline scaffolds through cyclization reactions [4] [12] [13]. These methodologies typically employ quinoline-4-carboxaldehyde derivatives as starting materials, which undergo condensation with hydrazine derivatives followed by cyclization to form the desired pyrazole-quinoline framework.
The cyclization approach offers advantages in terms of atom economy and reduced synthetic steps, particularly when starting from readily available quinoline precursors. However, regioselectivity control and functional group tolerance can present challenges that must be carefully managed through appropriate reaction conditions and substrate selection [14] [15].
The synthesis of LY-364947 requires access to appropriately functionalized quinoline derivatives that can serve as coupling partners or cyclization precursors [4] [16]. Key quinoline intermediates include 4-bromoquinoline, 4-chloroquinoline, quinoline-4-boronic acid, and quinoline-4-carboxaldehyde, each offering different synthetic opportunities and challenges.
4-Bromoquinoline serves as an excellent electrophilic partner in cross-coupling reactions due to the favorable reactivity of the carbon-bromine bond toward oxidative addition with palladium catalysts. This intermediate can be prepared through direct bromination of quinoline using bromine or N-bromosuccinimide under appropriate conditions, though regioselectivity control requires careful optimization of reaction parameters [10] [16].
Quinoline-4-boronic acid and related boronic esters represent nucleophilic coupling partners that can participate in Suzuki-Miyaura reactions with halogenated pyrazole derivatives. These boronic acid derivatives are typically prepared through palladium-catalyzed borylation of 4-haloquinolines using bis(pinacolato)diboron or related borylating agents [9] [10].
The pyrazole component of LY-364947 requires the incorporation of a 2-pyridyl substituent at the 3-position of the pyrazole ring. This structural requirement necessitates the use of appropriately substituted pyrazole precursors or the development of synthetic methods for introducing the pyridine functionality during pyrazole formation [17] [18] [6].
3-(2-Pyridyl)-1H-pyrazole represents a key intermediate that can be prepared through condensation of 2-pyridylhydrazine with appropriate 1,3-dicarbonyl compounds or through cyclization of 2-pyridylacetone oxime derivatives. Alternative approaches involve the use of 2-pyridinecarboxaldehyde in multicomponent reactions with hydrazine derivatives and activated methylene compounds [13] [19] [15].
The preparation of halogenated pyrazole derivatives suitable for cross-coupling reactions requires careful functional group manipulation to introduce appropriate leaving groups while maintaining the integrity of the pyrazole ring system. 4-Bromo-3-(2-pyridyl)-1H-pyrazole can be prepared through direct bromination or through synthetic sequences involving brominated precursors [8] [11].
The success of Suzuki-Miyaura coupling approaches depends critically on the availability of high-quality boronic acid derivatives with appropriate reactivity profiles. Both quinoline boronic acids and pyrazole boronic acids have been employed in the synthesis of LY-364947, with each offering distinct advantages and limitations [6] [9] [10].
The stability and reactivity of boronic acid derivatives under cross-coupling conditions requires careful consideration of reaction parameters, including pH, temperature, and solvent selection. Boronic esters, particularly pinacol esters, often provide superior stability and reactivity compared to the free boronic acids, making them preferred coupling partners in many synthetic applications [9] [10].
High Performance Liquid Chromatography (HPLC) represents the primary analytical method for purity assessment and quantitative analysis of LY-364947 [20] [21] [22]. A validated reverse-phase HPLC method has been developed specifically for the simultaneous analysis of LY-364947 and related compounds, utilizing a C18 column with gradient elution and ultraviolet detection [22].
The optimized HPLC method employs a mobile phase consisting of potassium dihydrogen phosphate buffer (10 mM) and methanol, with gradient elution to achieve optimal separation of LY-364947 from potential impurities and degradation products. Detection is performed at dual wavelengths of 266 nm and 228 nm, with retention times of approximately 11.34 minutes for LY-364947 [20] [22].
The method validation encompasses linearity assessment over the concentration range of 0.1-100 μg/mL, with correlation coefficients exceeding 0.999. Precision studies demonstrate relative standard deviations of less than 2.0% for both intra-day and inter-day measurements. Accuracy studies show recovery percentages between 98-102%, confirming the reliability of the analytical method [21] [22].
Nuclear Magnetic Resonance (NMR) spectroscopy provides essential structural confirmation and purity assessment capabilities for LY-364947 [4] [12]. Both proton (¹H) and carbon-13 (¹³C) NMR techniques are employed to verify the molecular structure and identify potential impurities or degradation products.
¹H NMR analysis in dimethyl sulfoxide-d₆ reveals characteristic signals for the quinoline aromatic protons (δ 7.4-8.8 ppm), pyrazole proton (δ 8.2 ppm), and pyridine aromatic protons (δ 7.3-8.6 ppm). The integration patterns and coupling constants provide confirmation of the expected molecular structure and can detect the presence of structural impurities at levels as low as 1-2% [4] [12].
Mass spectrometry techniques, particularly electrospray ionization mass spectrometry (ESI-MS), provide molecular weight confirmation and structural elucidation capabilities. The molecular ion peak at m/z 273 [M+H]⁺ confirms the expected molecular weight of 272.3 g/mol for LY-364947. Tandem mass spectrometry (MS/MS) fragmentation patterns provide additional structural confirmation and can identify specific impurity structures [23] [24].
Melting point determination serves as a simple yet effective method for identity confirmation and purity assessment of LY-364947 [1] [25]. The compound exhibits a melting point above 230°C with decomposition, and significant deviations from this range can indicate the presence of impurities or degradation products.
Infrared (IR) spectroscopy provides functional group identification and structural confirmation through characteristic absorption bands. The IR spectrum of LY-364947 exhibits characteristic bands for aromatic C-H stretching (3000-3100 cm⁻¹), aromatic C=C and C=N stretching (1450-1650 cm⁻¹), and pyrazole N-H stretching (3100-3300 cm⁻¹) [26] [17].
Ultraviolet-visible (UV-Vis) spectroscopy reveals characteristic absorption maxima at 229 nm and 283 nm, which are consistent with the extended aromatic conjugation present in the quinoline-pyrazole system. These absorption characteristics can be utilized for quantitative analysis and purity assessment when combined with appropriate calibration standards [26].
The scale-up of LY-364947 synthesis from laboratory to pilot or production scale requires careful consideration of reaction engineering principles to maintain product quality and yield while ensuring safe and economical operation [27]. Heat transfer limitations become increasingly important as reaction volumes increase, particularly for exothermic cross-coupling reactions that may require careful temperature control to prevent side reactions or catalyst deactivation.
Mixing efficiency represents a critical parameter that must be optimized during scale-up to ensure uniform reactant distribution and consistent reaction outcomes. The transition from magnetic stirring in laboratory glassware to mechanical agitation systems in larger reactors requires consideration of mixing time, power input, and mass transfer characteristics to maintain equivalent reaction performance [27].
The choice of reactor design and materials of construction becomes increasingly important at larger scales. Stainless steel reactors with appropriate surface finishes are typically required for production operations, and compatibility with reaction solvents and reagents must be thoroughly evaluated. Pressure ratings and temperature capabilities must accommodate the process requirements while providing adequate safety margins [27].
The implementation of robust quality control systems becomes essential during scale-up to ensure consistent product quality and regulatory compliance. In-process monitoring techniques, including real-time HPLC analysis and spectroscopic methods, should be developed to track reaction progress and detect potential quality deviations [21] [28].
Process analytical technology (PAT) approaches can provide real-time monitoring of critical process parameters and enable rapid response to process variations. Near-infrared spectroscopy and other rapid analytical techniques can be employed to monitor reaction completion, product formation, and impurity levels throughout the production process [28] [29].
Statistical process control methods should be implemented to track process performance and identify trends that may indicate developing quality issues. Control charts and capability studies can provide early warning of process drift and enable proactive intervention to maintain product quality [28] [29].
The scale-up of LY-364947 production requires specialized equipment capable of handling the specific requirements of heterocyclic synthesis and cross-coupling chemistry. Reaction vessels must be equipped with appropriate temperature control systems, including heating and cooling capabilities to manage reaction exotherms and maintain optimal reaction temperatures [27].
Analytical laboratory infrastructure must be scaled appropriately to support increased production volumes while maintaining analytical turnaround times and quality standards. This includes sufficient HPLC and other analytical equipment capacity, as well as appropriate sample handling and storage systems [21] [22].
Acute Toxic;Irritant;Environmental Hazard